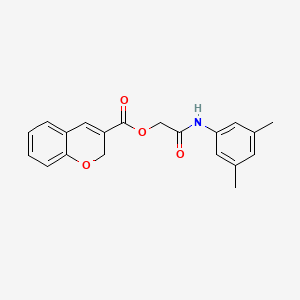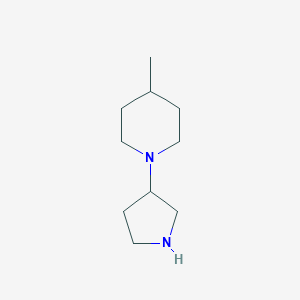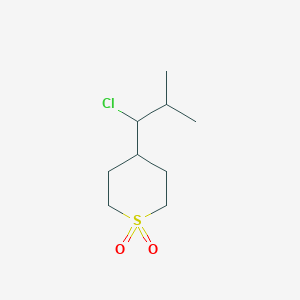
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C8H15ClO2S It is a member of the thiopyran family, characterized by a sulfur atom in a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydro-2H-thiopyran with 1-chloro-2-methylpropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran 1,1-dioxide: Lacks the 1-chloro-2-methylpropyl group.
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Contains an amino group instead of the chloro group.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Features a hydroxyl group at the 4-position.
Uniqueness
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of the 1-chloro-2-methylpropyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other thiopyran derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C9H17ClO2S |
|---|---|
Molecular Weight |
224.75 g/mol |
IUPAC Name |
4-(1-chloro-2-methylpropyl)thiane 1,1-dioxide |
InChI |
InChI=1S/C9H17ClO2S/c1-7(2)9(10)8-3-5-13(11,12)6-4-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
SQUUTQXHZQPOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CCS(=O)(=O)CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


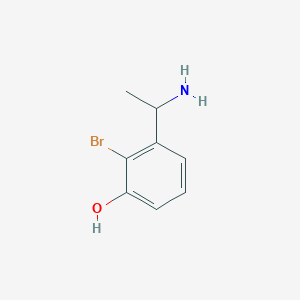
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)
![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)
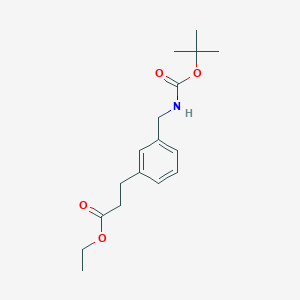

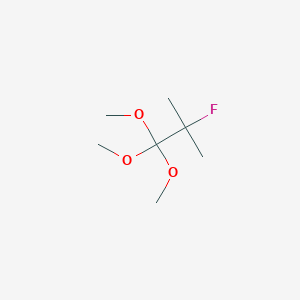
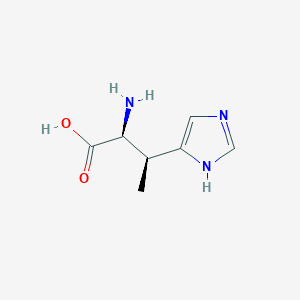
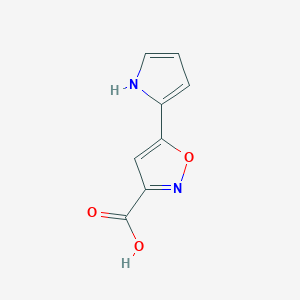
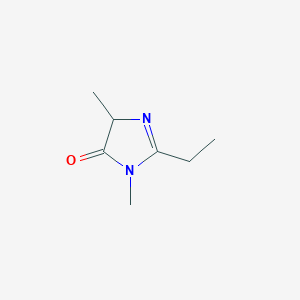
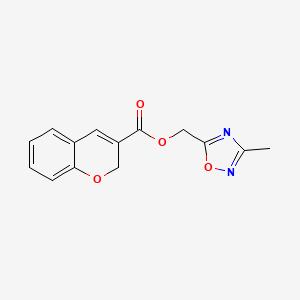
![2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12949032.png)
